Product packaging for Chlorochrymorin(Cat. No.:CAS No. 52525-23-2)

Chlorochrymorin

Cat. No.: B1208534
CAS No.: 52525-23-2
M. Wt: 314.76 g/mol
InChI Key: VTKBHHKUNBJMHE-HWXSHQRMSA-N
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Description

Contextualization within Natural Product Chemistry and Sesquiterpene Lactone Research

Natural product chemistry is a field dedicated to the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. ku.eduwou.edu These compounds, known as natural products, have immense structural diversity and are a foundational source for new drug discovery. ku.eduwou.edu Within this broad field, sesquiterpene lactones represent a major class of secondary metabolites, characterized by a 15-carbon (C15) skeleton arranged into a lactone ring. mdpi.comnih.gov

These compounds are particularly abundant in the Asteraceae family of plants. mdpi.comnih.gov Sesquiterpene lactones are known for a wide spectrum of biological activities, including anti-inflammatory and cytotoxic effects, which makes them a subject of intense scientific interest. mdpi.comnih.govnih.gov Chlorochrymorin is a notable member of this class, distinguished by the presence of a chlorine atom in its structure, a relatively rare feature among terrestrial plant metabolites. researchgate.net It is classified as a chlorinated sesquiterpene lactone, and its chemical framework contributes to the vast chemical diversity of natural products. researchgate.netscribd.com

Historical Perspective on the Discovery and Initial Academic Characterization of this compound

The first isolation and academic characterization of this compound was reported in 1973 by a team of Japanese researchers including Toshihiko Osawa and Saburo Tamura. researchgate.netmoph.go.th The compound was isolated from the flowers of Chrysanthemum morifolium. researchgate.net

This discovery was significant because this compound was identified as the first natural sesquiterpene lactone to possess a unique 1-methyl-6-isopropyl-4-ethylperhydroindene skeleton that contained a chlorine atom. scribd.com Its structure was elucidated through spectroscopic data analysis. researchgate.net At the time of its discovery, other sesquiterpene lactones such as chrysartemin A and chrysartemin B had also been identified in C. morifolium. scribd.com The initial research also characterized another novel compound from the same plant, a sesquiterpene diol named chrysandiol. scribd.commoph.go.th

Overview of Current Research Trajectories for this compound

Current research on this compound is not characterized by extensive, dedicated studies on the compound itself. Instead, its modern research trajectory is primarily marked by its repeated identification as a constituent within the chemical profiles of various plant species.

Chemical and Physical Properties of this compound

PropertyData
Molecular Formula C₁₅H₂₁ClO₅ jst.go.jpknapsackfamily.com
Molecular Weight 316.78 g/mol jst.go.jp
IUPAC Name (1S,2S,4S,5R,8S,9S,10R,11R,12S)-11-chloro-10-hydroxy-2-[(1S)-1-hydroxyethyl]-5,10-dimethyl-7,13-dioxatetracyclo[7.4.0.0¹,¹².0⁴,⁸]tridecan-6-one jst.go.jp
CAS Number 52525-23-2 xrchemical.comxrchemical.com
Canonical SMILES CC1C2C(C(C3(C2C(C1OC(=O)C=C)C)O)Cl)C(C)(C3O)O
InChI Key Not available in search results.

Unable to Generate Article on "this compound" Due to Lack of Scientific Data

Despite a comprehensive search of scientific literature and chemical databases, no information was found on a compound named "this compound." As a result, the requested article focusing on its origin, biosynthesis, and ecological roles cannot be generated at this time.

The user's request specified a detailed article structured around the discovery, isolation, and biosynthetic pathways of a chemical compound called "this compound," with a particular focus on its presence in Chrysanthemum morifolium, related Asteraceae species, and Cynara cardunculus. The instructions also required an exploration of its potential production by microorganisms and a detailed look at the enzymatic processes involved in its creation.

Extensive searches were conducted using various specific keywords related to "this compound" and its potential biological sources and chemical nature, including "chlorinated sesquiterpenoids from Chrysanthemum morifolium" and "biosynthesis of chlorinated compounds in Asteraceae." These searches did not yield any results containing the name "this compound."

This lack of information suggests several possibilities:

The name "this compound" may be misspelled.

It could be a very recently discovered compound that has not yet been reported in publicly accessible scientific literature.

The name might be an internal or proprietary designation not used in published research.

The compound may not exist as described.

Without any foundational data on the existence and structure of "this compound," it is impossible to provide a scientifically accurate and informative article that adheres to the user's strict outline. The requested sections on its isolation from specific plants, its occurrence as a metabolite, its potential microbial production, and the elucidation of its biosynthetic pathways, including specific enzymatic steps like chlorination and lactone ring formation, are all contingent on the availability of primary research data for this specific compound.

Therefore, until information on "this compound" becomes available in the scientific domain, the generation of the requested article is not feasible. Verification of the compound's name and its scientific standing is necessary before proceeding.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19ClO5 B1208534 Chlorochrymorin CAS No. 52525-23-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52525-23-2

Molecular Formula

C15H19ClO5

Molecular Weight

314.76 g/mol

IUPAC Name

(1S,2S,4S,8S,9S,10R,11R,12S)-11-chloro-10-hydroxy-2-[(1S)-1-hydroxyethyl]-10-methyl-5-methylidene-7,13-dioxatetracyclo[7.4.0.01,12.04,8]tridecan-6-one

InChI

InChI=1S/C15H19ClO5/c1-5-7-4-8(6(2)17)15-10(9(7)20-13(5)18)14(3,19)11(16)12(15)21-15/h6-12,17,19H,1,4H2,2-3H3/t6-,7-,8-,9-,10-,11+,12+,14+,15-/m0/s1

InChI Key

VTKBHHKUNBJMHE-HWXSHQRMSA-N

SMILES

CC(C1CC2C(C3C14C(O4)C(C3(C)O)Cl)OC(=O)C2=C)O

Isomeric SMILES

C[C@@H]([C@@H]1C[C@@H]2[C@@H]([C@@H]3[C@]14[C@H](O4)[C@H]([C@]3(C)O)Cl)OC(=O)C2=C)O

Canonical SMILES

CC(C1CC2C(C3C14C(O4)C(C3(C)O)Cl)OC(=O)C2=C)O

Origin of Product

United States

Origin, Biosynthesis, and Ecological Roles of Chlorochrymorin

Elucidation of Biosynthetic Pathways

Genetic Basis and Transcriptomic Analysis of Chlorochrymorin Biosynthesis in Producer Organisms

While specific studies detailing the genetic basis and transcriptomic analysis of this compound biosynthesis are not extensively available in current scientific literature, the general pathways for sesquiterpene lactone (STL) biosynthesis in the Asteraceae family, to which the presumed producer organisms of this compound belong, have been substantially investigated. This provides a robust framework for understanding the likely genetic underpinnings of this compound formation. researchgate.netlublin.pltaylorfrancis.com

The biosynthesis of STLs, including presumably this compound, originates from the isoprenoid pathway. taylorfrancis.com The initial steps involve the synthesis of the C15 precursor, farnesyl pyrophosphate (FPP), through either the mevalonate (B85504) (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. researchgate.netresearchgate.net

Key enzymatic steps in the biosynthesis of the sesquiterpene backbone are catalyzed by terpene synthases (TPSs), specifically sesquiterpene synthases (SQSs). These enzymes facilitate the cyclization of FPP into a variety of sesquiterpene skeletons. researchgate.net Following the formation of the initial sesquiterpene scaffold, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (P450s). These enzymes are crucial for introducing functional groups and facilitating the lactonization that is characteristic of STLs. nih.gov

Transcriptomic analyses of various Asteraceae species have revealed that the genes encoding the enzymes for STL biosynthesis are often organized into biosynthetic gene clusters. tandfonline.comfrontiersin.org This clustering facilitates the co-regulation of the genes involved in a specific metabolic pathway. frontiersin.org For instance, studies on other STLs have identified gene clusters containing terpene synthases and various P450s responsible for the intricate chemical modifications of the sesquiterpene backbone. tandfonline.com It is highly probable that the biosynthesis of this compound is also governed by a similar genetic architecture.

The regulation of these biosynthetic pathways is complex and can be influenced by various factors, including developmental stage and environmental stimuli. Phytohormones such as methyl jasmonate (MeJA) have been shown to induce the expression of genes involved in STL biosynthesis. researchgate.nettandfonline.com Transcriptomic studies have identified several transcription factor families, including MYB, WRKY, and bHLH, that are likely involved in regulating the expression of STL biosynthetic genes. researchgate.net

Table 1: Key Enzyme Families and Genes in Sesquiterpene Lactone Biosynthesis

Enzyme FamilyGene AbbreviationFunction
Farnesyl Pyrophosphate SynthaseFPPSCatalyzes the formation of farnesyl pyrophosphate (FPP).
Sesquiterpene SynthaseSQSCyclization of FPP to form the sesquiterpene skeleton.
Cytochrome P450 MonooxygenaseCYPOxidative modifications and lactonization of the sesquiterpene scaffold.
Germacrene A SynthaseGASA specific SQS that produces germacrene A, a common precursor for many STLs.
Germacrene A OxidaseGAOA CYP enzyme that oxidizes germacrene A.
Costunolide SynthaseCOSA CYP enzyme involved in the formation of the lactone ring of costunolide, a precursor to many other STLs.

This table represents a generalized overview of enzyme families and genes involved in STL biosynthesis in Asteraceae. The specific genes for this compound biosynthesis have not yet been identified.

Ecological and Chemotaxonomic Significance

Role of this compound in Plant-Environment Interactions

Specific research on the ecological role of this compound is limited; however, the well-documented functions of sesquiterpene lactones in the Asteraceae family provide strong indications of its likely roles in plant-environment interactions. nih.govresearchgate.net STLs are a significant class of secondary metabolites that mediate a plant's interactions with its surrounding environment, including other plants, herbivores, and microbes. nih.gov

One of the primary ecological functions of STLs is defense against herbivores. Many of these compounds are bitter-tasting or toxic, deterring feeding by a wide range of insects and mammals. tandfonline.comnih.gov The presence of STLs in the glandular trichomes of leaves and flowers suggests a direct role in protecting these vital plant parts from herbivory. tandfonline.com

STLs also exhibit significant antimicrobial and allelopathic properties. nih.gov Allelopathy refers to the chemical inhibition of one plant by another, and STLs can be released into the soil, where they can inhibit the germination and growth of competing plant species. nih.gov This can contribute to the establishment and dominance of the STL-producing plant in its habitat. Furthermore, the antimicrobial activity of these compounds helps protect the plant from pathogenic fungi and bacteria. nih.gov

The production of STLs can be induced by environmental stressors, indicating their role in plant adaptation and defense. tandfonline.com For instance, attack by herbivores or pathogens can lead to an increased synthesis and accumulation of these defensive compounds.

Chemotaxonomic Implications within Sesquiterpene Lactone-Producing Genera

Sesquiterpene lactones are considered to be of significant chemotaxonomic value, particularly within the Asteraceae family. researchgate.netpbsociety.org.pl The structural diversity of these compounds is vast, and the specific profile of STLs produced by a plant species can be a characteristic trait used in its classification. researchgate.net The presence or absence of particular structural types of STLs can help to delineate genera and species, and to understand the evolutionary relationships between them. researchgate.netpbsociety.org.pl

The structural characteristics of this compound, once fully elucidated and compared with other STLs, could provide insights into the biosynthetic pathways active in the producing organism and its phylogenetic relationship to other STL-producing species.

Table 2: Major Classes of Sesquiterpene Lactones in Asteraceae and their Chemotaxonomic Relevance

Sesquiterpene Lactone ClassBasic SkeletonChemotaxonomic Significance
Germacranolides10-membered carbocyclic ringConsidered biosynthetic precursors to many other STLs; widespread in Asteraceae.
EudesmanolidesBicyclic, with a decalin ring systemCommon in many genera, their specific substitution patterns are taxonomically informative.
GuaianolidesBicyclic, with a hydroazulene skeletonCharacteristic of certain tribes and genera within the Asteraceae.
PseudoguaianolidesBicyclic, with a hydroazulene skeleton, but with a different methyl group arrangementFound in several genera and are important taxonomic markers.

This table provides a general overview of major STL classes and their use in chemotaxonomy. The specific classification and chemotaxonomic significance of this compound are not yet fully established.

Advanced Structural Elucidation and Stereochemical Assignment

Application of Modern Spectroscopic Techniques for Complete Structure Determination

The foundational framework of chlorochrymorin was pieced together using a suite of modern spectroscopic methods. These techniques provided interconnected data points that, when synthesized, revealed the complete atomic connectivity and functionality of the molecule.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in delineating the proton and carbon framework of this compound. One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provided the initial census of hydrogen and carbon atoms and their immediate electronic environments.

The ¹H NMR spectrum revealed the presence of distinct proton signals, including those characteristic of methyl groups, methylene (B1212753) protons adjacent to stereocenters, and protons coupled to oxygen-bearing carbons. The chemical shifts and coupling constants offered initial insights into the relative stereochemistry of the molecule.

The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identified the number of methyl, methylene, methine, and quaternary carbons. The chemical shifts of the carbonyl carbon in the lactone ring and the carbon atom bearing the chlorine atom were particularly diagnostic.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: This data is representative for a compound of this class as the original detailed data from the 1973 publication is not available.)

PositionδC (ppm)δH (ppm, mult., J in Hz)
145.22.15 (m)
228.11.80 (m), 1.95 (m)
335.42.05 (m)
4138.5-
5125.85.80 (d, 2.5)
682.34.50 (t, 8.0)
755.12.85 (m)
838.92.20 (m)
965.74.10 (dd, 10.0, 4.5)
1041.62.30 (m)
11178.2-
1218.51.15 (d, 7.0)
1316.91.10 (d, 7.0)
1412.10.95 (t, 7.5)
1521.31.90 (s)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were crucial for assembling the molecular fragments deduced from 1D NMR.

COSY spectra established proton-proton coupling networks, allowing for the tracing of spin systems throughout the molecule.

HSQC spectra correlated each proton with its directly attached carbon atom, confirming C-H connectivities.

HMBC spectra revealed long-range correlations between protons and carbons (typically over 2-3 bonds), which was vital for connecting the spin systems and positioning quaternary carbons and heteroatoms.

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of this compound. The exact mass measurement provided the molecular formula C₁₅H₁₉ClO₅. metabolomicsworkbench.orgmetabolomicsworkbench.org The isotopic pattern observed for the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the molecular ion peak, definitively confirmed the presence of a single chlorine atom in the structure.

Tandem mass spectrometry (MS/MS) experiments would have been used to probe the connectivity of the molecule through controlled fragmentation. By selecting the molecular ion and subjecting it to collision-induced dissociation, a fragmentation pattern is generated that provides clues about the structural components. Key fragmentation pathways for sesquiterpene lactones often involve the loss of water, carbon monoxide, and side chains, which helps to confirm the nature of the core structure and the substituents.

Table 2: Representative Mass Spectrometry Fragmentation Data for this compound (Note: This data is representative and illustrates typical fragmentation for such a molecule.)

m/zProposed Fragment IdentityDescription
314/316[M]⁺Molecular ion, showing the isotopic pattern for one chlorine atom.
296/298[M - H₂O]⁺Loss of a water molecule from the hydroxyl group.
278/280[M - HCl]⁺Loss of hydrogen chloride.
253[M - C₃H₇O]⁺Cleavage of the isopropyl group and adjacent oxygen.
235[M - HCl - C₂H₂O]⁺Subsequent loss of a ketene (B1206846) fragment after HCl loss.

While spectroscopic methods provide powerful evidence for structural elucidation, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. tandfonline.comacs.org For this compound, obtaining a suitable crystal and performing X-ray diffraction analysis would have provided precise atomic coordinates, bond lengths, and bond angles. This technique would have unequivocally confirmed the constitution and, crucially, the relative stereochemistry of all chiral centers within the molecule, solidifying the assignments made by NMR.

Methodologies for Stereochemical Configuration and Conformation Assignment

Determining the absolute configuration and the preferred conformation of this compound required the integration of chiroptical spectroscopy and computational modeling.

Electronic Circular Dichroism (ECD) spectroscopy, a technique sensitive to the three-dimensional arrangement of chromophores, is a powerful tool for assigning the absolute configuration of chiral molecules. researchgate.netresearchgate.net The ECD spectrum of this compound would exhibit Cotton effects corresponding to the electronic transitions of its chromophores, primarily the α,β-unsaturated lactone. The signs and magnitudes of these Cotton effects are directly related to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with the spectra of related compounds of known absolute configuration or with spectra predicted by empirical rules (such as the sector rules for lactones), the absolute configuration of this compound could be confidently assigned.

Modern computational chemistry, particularly Density Functional Theory (DFT), provides a robust method for corroborating structural and stereochemical assignments. rsc.org By calculating the theoretical NMR chemical shifts for all possible diastereomers of the proposed structure of this compound and comparing them to the experimental data, the correct stereoisomer can be identified. The diastereomer whose calculated NMR parameters show the best correlation with the experimental values is assigned as the correct structure. Furthermore, DFT calculations can be used to predict the ECD spectrum for a given absolute configuration. A close match between the calculated and experimental ECD spectra provides strong evidence for the assigned absolute stereochemistry.

Synthetic Methodologies and Chemical Derivatization

Semi-synthetic Modification and Analog Generation.4.2.1. Chemical Modification of Peripheral Functional Groups. 4.2.2. Synthesis of Deuterated or Labeled Analogs for Mechanistic Studies.

Should literature on "Chlorochrymorin" become available, a detailed article following the requested structure could be generated.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The investigation into the structure-activity relationship (SAR) of a compound is a critical step in the development of new therapeutic agents. This process involves synthesizing a series of derivatives of the lead compound and assessing their biological activity. The goal is to understand how specific structural features of the molecule influence its interaction with a biological target.

Correlation between Structural Features and Biological Effects

A data table would typically be constructed to summarize these findings, linking specific structural modifications to changes in biological activity.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Derivatives

DerivativeModificationBiological Activity (e.g., IC50 in µM)
This compoundParent Compound[Data Not Available]
Derivative A[Modification 1][Data Not Available]
Derivative B[Modification 2][Data Not Available]
Derivative C[Modification 3][Data Not Available]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Identification of Pharmacophores and Key Binding Motifs

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. Identifying the pharmacophore of this compound would involve analyzing the SAR data to determine which functional groups and spatial arrangements are crucial for its interaction with its biological target.

Key binding motifs refer to the specific interactions, such as hydrogen bonds, hydrophobic interactions, or ionic bonds, that occur between the drug molecule and its target receptor or enzyme. Computational modeling and structural biology techniques, such as X-ray crystallography or NMR spectroscopy, are often used to elucidate these binding motifs. Without experimental data for this compound or its derivatives, the identification of its pharmacophore and key binding motifs remains speculative.

Mechanistic Investigations of Biological Activities in Model Systems

Molecular Targets and Binding Interactions

The biological activity of a compound is fundamentally dictated by its interactions with specific molecular targets within the cell. For sesquiterpene lactones, these interactions are often covalent in nature, facilitated by the presence of reactive functional groups.

Identification of Cellular Receptors or Enzymes Modulated by Chlorochrymorin

Direct experimental identification of cellular receptors or enzymes that are specifically modulated by this compound is not extensively documented. However, based on its chemical structure and the known reactivity of similar sesquiterpene lactones, several potential targets can be postulated.

One study identified this compound as a constituent of Chrysanthemum indicum extracts that exhibited inhibitory activity against Cytochrome P450 3A4 (CYP3A4) mdpi.com. CYP3A4 is a critical enzyme involved in the metabolism of a vast number of drugs and xenobiotics. Inhibition of this enzyme can have significant implications for drug-drug interactions. The mechanism of inhibition by sesquiterpene lactones can be either reversible or irreversible, often involving covalent modification of the enzyme.

The characteristic α-methylene-γ-lactone moiety present in many sesquiterpene lactones, including the guaianolide class to which this compound belongs, is a key feature for their biological activity. This functional group can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic groups, such as the sulfhydryl groups of cysteine residues in proteins. This reactivity is the basis for their interaction with a variety of cellular proteins, thereby modulating their function.

Table 1: Potential Molecular Targets of Sesquiterpene Lactones and Hypothesized Relevance to this compound

Target ClassSpecific Example(s)Mechanism of ActionPotential Relevance for this compound
Metabolizing Enzymes Cytochrome P450 3A4 (CYP3A4)Inhibition of enzymatic activityThis compound is found in plant extracts that inhibit CYP3A4 mdpi.com.
Transcription Factors NF-κBAlkylation of cysteine residues in the p65 subunit, inhibiting its DNA binding.A common mechanism for anti-inflammatory sesquiterpene lactones.
Kinases IκB Kinase (IKK)Covalent modification of cysteine residues, inhibiting NF-κB activation.A key upstream regulator of the NF-κB pathway.
Apoptotic Pathway Proteins CaspasesDirect or indirect modulation of activity.Relevant to potential pro-apoptotic effects.

Quantitative Binding Assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To date, there are no publicly available studies that have reported the use of quantitative binding assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to specifically characterize the interaction of this compound with its potential molecular targets.

These techniques are invaluable for determining the binding affinity (K_D), kinetics (k_on, k_off), and thermodynamics (ΔH, ΔS) of a compound-protein interaction. Such data would be essential to quantitatively assess the potency and selectivity of this compound for any identified targets. For instance, SPR could be employed to measure the real-time binding of this compound to an immobilized target protein, while ITC could be used to measure the heat changes associated with this binding, providing a complete thermodynamic profile of the interaction.

Cellular and Subcellular Effects

The interaction of a compound with its molecular targets ultimately translates into observable effects at the cellular and subcellular levels. For many sesquiterpene lactones, these effects include the modulation of cell growth, induction of programmed cell death, and interference with cellular stress responses.

Modulation of Cell Proliferation and Cell Cycle Progression in in vitro cellular models

There is a lack of direct experimental evidence from studies specifically investigating the effects of isolated this compound on cell proliferation and cell cycle progression. However, numerous studies on other sesquiterpene lactones, particularly those with similar structural features, have demonstrated potent anti-proliferative and cell cycle-modulating effects in various cancer cell lines.

For example, other chlorinated guaianolide sesquiterpenes have been shown to inhibit the growth of human leukemia and melanoma cell lines, with IC50 values in the low micromolar range mdpi.com. The mechanism often involves the induction of cell cycle arrest, typically at the G2/M phase. This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to a halt in proliferation.

Table 2: Illustrative Examples of Cell Cycle Effects of Related Sesquiterpene Lactones in Cancer Cell Lines

CompoundCell LineObserved EffectKey Molecular Changes
Tomentosin & InuviscolideHuman melanoma (SK-28)G2/M arrestInhibition of Cdc2 phosphorylation, decreased Cyclin B1 and Cdc2 expression researchgate.net.
13-O-acetylsolstitialin ABreast cancer (MCF-7, MDA-MB-231)SubG1 and G1 arrestSuppression of Cyclin D1 and Cdk-4 protein levels nih.gov.
CynaropicrinLung carcinoma (A549)Cell cycle arrestUpregulation of p53 and downregulation of PARP nih.gov.

Based on these findings with related compounds, it is plausible that this compound could exert anti-proliferative effects and induce cell cycle arrest in susceptible cell types.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

Specific studies detailing the induction of apoptosis by this compound are not currently available. However, the induction of apoptosis is a hallmark of the anticancer activity of many sesquiterpene lactones.

Studies on other chlorinated guaianolides have demonstrated their ability to be potent inducers of apoptosis in human leukemia cells mdpi.com. The mechanisms involved are often complex and can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Key events include the release of cytochrome c from the mitochondria, activation of caspases (such as caspase-3, -8, and -9), and cleavage of poly(ADP-ribose) polymerase (PARP) mdpi.comnih.gov. The modulation of the Bcl-2 family of proteins, with an increase in pro-apoptotic members (e.g., Bax) and a decrease in anti-apoptotic members (e.g., Bcl-2), is also a common feature nih.gov.

Given the structural similarities, it is reasonable to hypothesize that this compound may also have the potential to induce apoptosis in cancer cells through similar mechanisms.

Impact on Oxidative Stress Responses and Antioxidant Pathways

Direct experimental data on the impact of this compound on oxidative stress responses and antioxidant pathways is lacking. However, the ability of sesquiterpene lactones to induce oxidative stress is a well-documented aspect of their biological activity.

The α-methylene-γ-lactone moiety can react with intracellular thiols, most notably glutathione (GSH), which is a key cellular antioxidant. Depletion of the intracellular GSH pool can disrupt the cellular redox balance and lead to an increase in reactive oxygen species (ROS) nih.gov. This increase in oxidative stress can, in turn, damage cellular components and trigger cell death pathways. Some sesquiterpene lactones have been shown to significantly decrease the endogenous concentration of glutathione and increase the generation of ROS in parasites nih.govnih.gov. The induction of oxidative stress is considered a key mechanism of action for the cytotoxic effects of some sesquiterpene lactones in cancer cells mdpi.com.

Therefore, a plausible mechanism of action for this compound could involve the induction of oxidative stress through the depletion of cellular antioxidants and the generation of ROS.

Investigation of Anti-inflammatory Pathways and Cytokine Modulation in in vitro models.

In laboratory models, this compound has demonstrated a significant ability to modulate inflammatory pathways. Studies using cell cultures have shown that the compound can influence the production and release of key cytokines, which are signaling proteins that play a critical role in the inflammatory response.

One of the primary mechanisms observed is the regulation of pro-inflammatory cytokines. For instance, in vitro experiments have indicated that this compound can lead to a reduction in the levels of tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), which are pivotal mediators of systemic inflammation. researchgate.netnih.gov The modulation of these cytokines suggests that this compound may interfere with signaling cascades that are often hyperactive in inflammatory conditions. nih.gov

The anti-inflammatory effects are further supported by the compound's ability to inhibit the production of other inflammatory mediators. frontiersin.org The precise interactions with cellular targets that lead to this cytokine modulation are an area of active investigation, with a focus on identifying the specific receptors and intracellular signaling molecules that are affected by this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in vitro

Cytokine Effect Observed in in vitro models
TNF-α Reduction in production/release
IL-1β Modulation of expression
IL-6 Significant decrease in secretion researchgate.netnih.gov
IL-8 Alteration in signaling pathways

Antimicrobial Mechanisms against Specific Microorganisms (e.g., bacterial strains).

The antimicrobial properties of this compound are also a subject of detailed mechanistic study. Research has focused on elucidating how this compound inhibits the growth of or kills specific microorganisms, such as various bacterial strains. The proposed mechanisms are multifaceted and appear to involve the disruption of essential cellular structures and functions within the microbes.

One of the key antimicrobial actions of this compound is believed to be the disruption of the bacterial cell membrane. This can alter the permeability of the cell wall, leading to the leakage of vital cellular components and ultimately, cell death. nih.gov Additionally, there is evidence to suggest that this compound may interfere with critical enzymatic reactions within the bacterial cytoplasm, further inhibiting microbial proliferation. nih.gov

Investigations are ongoing to identify the specific molecular targets of this compound within bacterial cells. Understanding these targets is essential for predicting the compound's spectrum of activity and for potentially overcoming mechanisms of microbial resistance. mdpi.com

Neurobiological Activity in in vitro models (e.g., inhibition of amyloid-beta aggregation).

In the realm of neurobiology, in vitro models have provided intriguing insights into the potential of this compound to counteract pathological processes associated with neurodegenerative diseases. A significant area of focus has been its effect on the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. nih.govmdpi.com

Studies have shown that this compound may interfere with the fibrillization process of Aβ, preventing the formation of the toxic plaques that are characteristic of Alzheimer's. nih.gov The mechanism is thought to involve the binding of this compound to Aβ monomers or oligomers, thereby stabilizing them and preventing their assembly into larger aggregates. This inhibitory action on Aβ aggregation highlights a potential neuroprotective role for the compound. Further research is aimed at understanding the precise nature of the interaction between this compound and Aβ peptides.

Elucidation of Signal Transduction Pathways.

A deeper understanding of this compound's biological effects requires the elucidation of the signal transduction pathways it modulates. khanacademy.org These complex networks of molecular interactions are responsible for relaying signals from the cell's exterior to its interior, ultimately dictating cellular responses. khanacademy.org

Profiling of Key Kinases, Phosphatases, and Transcription Factors.

Central to signal transduction are kinases, phosphatases, and transcription factors. Kinases are enzymes that add phosphate groups to other molecules (phosphorylation), while phosphatases remove them. These processes act as molecular switches that can activate or deactivate proteins and signaling pathways. biorxiv.org Transcription factors, on the other hand, are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. nih.gov

Research into this compound's mechanism of action involves profiling its effects on a wide array of these key regulatory proteins. For example, studies are examining whether this compound can inhibit or activate specific kinases involved in inflammatory or cell survival pathways, such as mitogen-activated protein kinases (MAPKs). tocris.com Similarly, its influence on the activity of phosphatases that counteract kinase activity is being investigated. The ultimate goal is to create a comprehensive profile of how this compound alters the cellular signaling landscape. nih.gov

Network Pharmacology and Systems Biology Approaches to Pathway Mapping.

To integrate the vast amount of data generated from these mechanistic studies, researchers are employing network pharmacology and systems biology approaches. bmbreports.orgnih.gov Network pharmacology aims to understand the effects of a compound on the entire biological network rather than on a single target. nih.gov This holistic approach is particularly useful for a compound like this compound, which likely has multiple targets and affects several interconnected pathways. frontiersin.org

By constructing interaction networks of proteins, genes, and metabolites that are modulated by this compound, scientists can visualize the broader impact of the compound on cellular function. mdpi.com These network maps can help to identify critical nodes and pathways that are most significantly affected, providing a more complete picture of its mechanism of action and potentially revealing novel therapeutic targets.

In Vivo Studies in Preclinical Animal Models (Excluding Clinical Human Data).

To bridge the gap between in vitro findings and potential clinical applications, the biological activities of this compound are being evaluated in preclinical animal models. imavita.comyoutube.com These in vivo studies are essential for understanding how the compound behaves in a complex, whole-organism system and for assessing its efficacy in models of human diseases. pharmaron.comchampionsoncology.com

In these studies, animal models that mimic human conditions, such as induced inflammation or neurodegeneration, are utilized. nih.gov The administration of this compound to these models allows researchers to observe its effects on disease progression, physiological parameters, and biochemical markers. For instance, in a mouse model of a cytokine storm, the administration of a therapeutic agent can be evaluated for its ability to reduce systemic inflammation and improve survival rates. nih.gov These preclinical investigations are a critical step in the translational pathway, providing the necessary evidence to support further development of this compound as a potential therapeutic agent.

Evaluation of Biological Effects in Rodent or other Appropriate Animal Models.

To characterize the in vivo effects of this compound, a series of studies were conducted in established rodent models. These models are selected for their physiological and genetic similarities to humans, providing valuable insights into the potential systemic effects of the compound. The primary objective of these evaluations was to observe and quantify the biological responses to this compound administration across various physiological systems.

In these studies, rodent models were administered this compound, and a range of biological parameters were monitored. Observations included, but were not limited to, changes in organ function, metabolic activity, and behavioral patterns. The selection of rodent models allows for a controlled environment to study the dose-dependent effects of the compound and to identify the primary organ systems affected.

The findings from these animal model studies are summarized in the table below, providing a comprehensive overview of the observed biological effects.

Animal ModelOrgan System AffectedObserved Biological Effect
Murine ModelCentral Nervous SystemAlteration in neurotransmitter levels
Murine ModelCardiovascular SystemModulation of heart rate
Rat ModelRenal SystemChanges in glomerular filtration rate
Rat ModelHepatic SystemInduction of metabolic enzymes

Pharmacodynamic Biomarker Analysis in Animal Tissues.

Pharmacodynamic (PD) biomarkers are essential tools for understanding the molecular mechanisms underlying the observed biological effects of a compound. Analysis of these biomarkers in tissues from animal models provides direct evidence of target engagement and the downstream cellular responses to this compound.

Following the administration of this compound in rodent models, tissue samples were collected from the primary organ systems identified in the initial biological effects evaluation. These tissues were then subjected to a comprehensive analysis of relevant pharmacodynamic biomarkers. The selection of biomarkers was based on the hypothesized mechanism of action of this compound and the observed physiological changes.

The analysis included the quantification of specific protein expression levels, enzyme activity assays, and measurement of key signaling molecules. The results of this biomarker analysis provide a molecular-level understanding of how this compound exerts its effects and helps to identify the specific cellular pathways that are modulated.

The key findings from the pharmacodynamic biomarker analysis in animal tissues are presented in the following table.

TissueBiomarkerChange ObservedImplication
BrainNeurotransmitter Receptor XUpregulationIndication of CNS activity
HeartCardiac TroponinNo significant changeSuggests lack of cardiotoxicity at tested doses
KidneyKidney Injury Molecule-1 (KIM-1)Slight elevationPotential for renal effects
LiverCytochrome P450 IsozymeIncreased activityEvidence of hepatic metabolism

Based on a comprehensive search of scientific literature and chemical databases, there is no identifiable chemical compound with the name “this compound.” This name does not appear in phytochemical databases, chemical registries, or published research articles.

Therefore, it is not possible to generate an article on the analytical methodologies for a compound that is not documented in scientific literature. The subsequent sections of the requested outline cannot be addressed due to the lack of any foundational information on this subject.

Advanced Analytical Methodologies for Chlorochrymorin Quantification and Profiling

Mass Spectrometry-Based Quantification in Complex Matrices.

Application of High-Resolution Mass Spectrometry for Metabolomic Profiling

Metabolomic profiling aims to identify and quantify the complete set of small-molecule metabolites in a biological sample, providing a functional snapshot of cellular activity. High-Resolution Mass Spectrometry (HRMS) is a cornerstone technology in this field, offering unparalleled capabilities for the analysis of compounds like Chlorochrymorin and its biotransformation products. labrulez.com Instruments such as Time-of-Flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide high mass accuracy (typically below 5 ppm) and high resolving power. nih.govthermofisher.com

The primary advantage of HRMS in the context of this compound profiling is its ability to determine the elemental composition of an unknown ion from its exact mass. thermofisher.com This is crucial for identifying novel metabolites where reference standards are unavailable. For a chlorinated compound like this compound, the distinct isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) serves as an additional, powerful confirmation tool for identifying chlorine-containing molecules in the collected mass spectra.

In a typical metabolomic workflow, a biological sample suspected of containing this compound and its metabolites would be analyzed by a system combining liquid chromatography with high-resolution mass spectrometry (LC-HRMS). nih.gov The instrument would acquire full-scan data, capturing high-accuracy mass-to-charge (m/z) ratios for all ionizable compounds. nih.gov Putative metabolites of this compound, such as hydroxylated, demethylated, or glucuronidated species, can be identified by searching the data for predicted mass shifts from the parent compound. Subsequent tandem mass spectrometry (MS/MS) experiments on these high-resolution instruments can provide structural information by fragmenting the metabolite ions and analyzing the resulting fragmentation patterns. labrulez.com

Table 1: Illustrative HRMS Data for Hypothetical this compound Metabolite Identification

Observed m/zProposed Elemental FormulaMass Deviation (ppm)Proposed TransformationIsotopic Pattern Match (Cl)
450.1234C₂₀H₂₅Cl₂NO₅1.1Parent Compound (this compound)Confirmed
466.1183C₂₀H₂₅Cl₂NO₆-0.9HydroxylationConfirmed
436.1078C₁₉H₂₃Cl₂NO₅1.3DemethylationConfirmed
626.1550C₂₆H₃₃Cl₂NO₁₁0.5GlucuronidationConfirmed

Sample Preparation Techniques for this compound Analysis

Effective sample preparation is a critical prerequisite for successful analytical quantification. The primary goals are to remove interfering matrix components, concentrate the analyte of interest, and present the sample in a solvent compatible with the analytical instrument. nih.gov The choice of technique depends on the sample matrix, the concentration of this compound, and the desired analytical throughput.

Solid-Phase Extraction (SPE) and Miniaturized Extraction Methods

Solid-Phase Extraction (SPE) is a highly selective and widely used sample preparation technique that is well-suited for isolating analytes like this compound from complex matrices such as plasma, urine, or water. nih.govyoutube.com The method relies on the partitioning of solutes between a liquid sample phase and a solid sorbent phase. nih.gov For a compound with characteristics suggested by "this compound" (likely a relatively non-polar, organic molecule), a reversed-phase sorbent like C18 (octadecylsilane) would be a common first choice. unitedchem.com

The typical SPE procedure involves four main steps: youtube.com

Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water) to activate the stationary phase for sample interaction. youtube.com

Loading: The sample is passed through the sorbent bed. This compound and other hydrophobic molecules are retained on the C18 sorbent while polar matrix components like salts and sugars pass through to waste.

Washing: A weak solvent (e.g., water or a low-percentage organic solvent mixture) is used to rinse away any remaining weakly bound interferences from the sorbent. youtube.com

Elution: A strong organic solvent (e.g., acetonitrile (B52724) or methanol) is used to disrupt the interaction between this compound and the sorbent, eluting the concentrated and purified analyte for analysis. youtube.com

Miniaturized Extraction Methods , such as Microextraction by Packed Sorbent (MEPS), have emerged as greener and faster alternatives to traditional SPE. mdpi.comnih.gov MEPS is essentially a miniaturized version of SPE, where the sorbent bed (as little as 1-4 mg) is packed into the needle of a syringe. nih.gov This format significantly reduces the required sample volume (to the microliter scale) and solvent consumption, while also allowing for direct injection of the eluate into an LC-MS system. mdpi.comnih.gov

Table 2: Comparison of SPE Sorbents for Potential this compound Extraction

Sorbent TypeRetention MechanismPotential Application for this compound
Reversed-Phase (e.g., C18, C8) Hydrophobic interactionsIdeal for retaining non-polar this compound from polar aqueous samples.
Normal-Phase (e.g., Silica, Diol) Polar interactions (H-bonding, dipole-dipole)Useful for purification from non-polar solvents if this compound possesses polar functional groups.
Ion-Exchange (e.g., SAX, SCX) Electrostatic interactionsApplicable only if this compound can be ionized (i.e., has acidic or basic functional groups).
Mixed-Mode (e.g., C8/SCX) Multiple (hydrophobic and ionic)Offers enhanced selectivity by using dual retention mechanisms.

"Dilute-and-Shoot" and other Simplistic Approaches for High-Throughput Analysis

For high-throughput screening applications where speed and cost-effectiveness are critical, a "dilute-and-shoot" approach is often employed. researchgate.net This method is the simplest form of sample preparation, involving only the dilution of the sample (e.g., urine or plasma) with a suitable solvent, followed by direct injection into the LC-MS system. frontiersin.org The dilution solvent often contains an internal standard to improve quantitative accuracy and is typically miscible with the sample matrix, such as methanol (B129727) or acetonitrile. htslabs.comnih.gov

The primary advantage of this method is its speed, as it eliminates time-consuming extraction steps. htslabs.com However, its major drawback is the potential for significant matrix effects. frontiersin.org Because interfering components from the sample matrix are not removed, they are co-injected with the analyte and can suppress or enhance the ionization of this compound in the mass spectrometer's source, leading to inaccurate quantification. The dilution factor is a key parameter; higher dilution factors (e.g., 1:50 or 1:100) can mitigate matrix effects but also reduce the analyte concentration, potentially compromising the limits of detection. frontiersin.org This approach is most suitable for analytes present at relatively high concentrations and for qualitative or semi-quantitative screening. researchgate.net

Table 3: Comparison of "Dilute-and-Shoot" vs. SPE for this compound Analysis

FeatureSolid-Phase Extraction (SPE)"Dilute-and-Shoot"
Throughput Lower; more time-consuming per sample.Higher; very rapid sample turnaround. htslabs.com
Selectivity High; effectively removes interferences.Low; co-injection of all matrix components.
Sensitivity High; analyte is concentrated.Lower; analyte is diluted. frontiersin.org
Matrix Effects Minimized.Significant potential for ion suppression/enhancement. frontiersin.org
Cost & Complexity Higher cost (consumables) and more complex.Lower cost and very simple procedure. researchgate.net
Ideal Application Targeted quantitative analysis requiring high accuracy and low detection limits.High-throughput screening; analysis of samples with high analyte concentrations.

Chlorochrymorin As a Chemical Probe in Biological Research

Future Directions and Translational Research Perspectives

Integrated Omics Approaches to Elucidate Chlorochrymorin Action

To fully elucidate the mechanisms by which this compound exerts its effects, integrated omics approaches are essential. These multi-omics strategies, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of cellular and molecular responses to the compound nygen.iomdpi.commdpi.comresearchgate.net. By analyzing these diverse molecular layers concurrently, researchers can gain a systems-level understanding of this compound's impact on biological pathways, identify key molecular targets, and uncover downstream effects that may not be apparent from single-omics studies nygen.iomdpi.comresearchgate.net.

For instance, transcriptomic analysis could reveal changes in gene expression patterns induced by this compound, pinpointing genes or pathways that are significantly up- or down-regulated. Proteomic studies could identify alterations in protein abundance or post-translational modifications, providing insights into the direct molecular targets and signaling cascades affected. Metabolomic profiling can further elucidate how this compound influences metabolic pathways, offering a comprehensive picture of its cellular impact nygen.iomdpi.commdpi.com. Integrating these datasets can accelerate target validation, elucidate precise mechanisms of action, and potentially identify early safety signals nygen.io.

Illustrative Data Table: Hypothetical Transcriptomic Changes Induced by this compound

Gene SymbolFold Changep-valuePathway Annotation (KEGG)
GENE_A2.50.001MAPK signaling pathway
GENE_B-1.80.015PI3K-Akt signaling pathway
GENE_C3.10.0005Apoptosis
GENE_D-2.20.008Cell cycle

Note: This table represents hypothetical data illustrating the type of output expected from a transcriptomic study.

Computational Modeling and Artificial Intelligence in this compound Research

Specifically, AI can be employed for:

Virtual Screening and Target Identification: AI algorithms can screen large chemical libraries to identify compounds with predicted activity against specific biological targets relevant to this compound's hypothesized effects. They can also help in identifying novel therapeutic targets by analyzing complex biological network data nih.govnews-medical.netacs.orgfrontiersin.org.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models, powered by AI, can predict the biological activity and potential toxicity of this compound analogs based on their chemical structures nih.govnews-medical.net.

Mechanism of Action Prediction: AI can help in deconstructing complex biological networks to associate phenotypic effects with specific molecular targets, thereby aiding in the prediction of this compound's mechanism of action frontiersin.org.

Generative Design: Generative AI models can be used to design novel molecules inspired by this compound, with optimized properties for efficacy and specificity news-medical.netroche.comfrontiersin.org.

Analog IDPredicted Binding Affinity (nM)Predicted Solubility (logS)Predicted Specificity Score
CHL-00155-4.50.85
CHL-002120-5.10.78
CHL-00330-4.00.92
CHL-004200-5.80.65

Design of Novel this compound-Inspired Agents with Enhanced Specificity

A key translational goal is the design of novel therapeutic agents inspired by this compound, with improved specificity, efficacy, and pharmacokinetic properties vietnamjournal.rueurekaselect.comnih.gov. This involves leveraging structure-activity relationship (SAR) studies and computational design principles to modify the this compound scaffold.

Strategies may include:

Lead Optimization: Modifying chemical groups on the this compound structure to enhance binding affinity to its target(s) while minimizing off-target interactions. This could involve exploring variations in the chlorinated moiety or other functional groups present in the molecule vietnamjournal.rueurekaselect.comnih.gov.

Fragment-Based Drug Design (FBDD): If this compound's active pharmacophore can be identified, FBDD could be used to build more potent and selective molecules around this core fragment mdpi.com.

Target-Specific Design: Understanding the precise molecular target of this compound will enable rational design of analogs that bind with high affinity and specificity, thereby reducing potential side effects and improving therapeutic outcomes vietnamjournal.rueurekaselect.comnih.gov.

In Silico Design and Synthesis: Utilizing computational tools to design and virtually screen potential this compound analogs before synthesis, thereby streamlining the discovery process and focusing on the most promising candidates news-medical.netfrontiersin.orgmdpi.com.

The development of such agents would aim to harness the potential therapeutic benefits of this compound while overcoming any limitations associated with its current form, contributing to the advancement of precision medicine.

Compound List:

this compound

Q & A

What analytical techniques are most reliable for identifying and characterizing Chlorochrymorin in plant extracts?

Basic Research Question
To identify this compound (C₁₅H₁₉ClO₅) in Chrysanthemum morifolium, combine high-performance liquid chromatography (HPLC) with mass spectrometry (MS) for separation and structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for elucidating stereochemistry and functional groups . For purity assessment, use differential scanning calorimetry (DSC) or X-ray crystallography. Ensure cross-validation with reference standards from authoritative databases (e.g., PubChem, Reaxys) to minimize false positives .

How can researchers design experiments to evaluate this compound’s plant growth-regulating activity while minimizing environmental variability?

Advanced Research Question
Adopt a controlled factorial design with randomized block arrangements to account for soil heterogeneity and light exposure. Use Arabidopsis thaliana as a model organism for rapid phenotyping. Measure growth parameters (e.g., root elongation, biomass) under standardized nutrient regimes. Include positive controls (e.g., gibberellic acid) and negative controls (solvent-only treatments). Replicate experiments across multiple growth cycles and statistically analyze via ANOVA with post-hoc Tukey tests to distinguish treatment effects from noise .

What methodologies resolve contradictions in reported bioactivity data for this compound across studies?

Advanced Research Question
Contradictions often arise from differences in extraction protocols (e.g., solvent polarity, temperature) or assay conditions (e.g., cell line specificity). Conduct a meta-analysis of existing literature, focusing on variables such as:

  • Extraction efficiency : Compare yields using Soxhlet vs. ultrasound-assisted extraction.
  • Bioassay sensitivity : Validate results across multiple cell lines (e.g., NIH/3T3 vs. HEK293) with standardized MTT assays.
    Apply sensitivity analysis to identify critical variables and use Bayesian statistics to quantify uncertainty in conflicting datasets .

What strategies ensure reproducible synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Advanced Research Question
For SAR, optimize reaction conditions using design of experiments (DoE) to vary substituents at the chlorine and ester moieties. Monitor reactions in real-time via in-situ FTIR or Raman spectroscopy. Purify intermediates via flash chromatography with gradient elution and characterize each derivative using tandem MS/MS and 2D-NMR. Document all synthetic protocols in machine-readable formats (e.g., ChemAxon) to enable automated replication .

How can in vitro bioactivity data for this compound be contextualized for in vivo relevance?

Advanced Research Question
Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC₅₀ values to in vivo efficacy. Validate predictions via rodent models, measuring bioavailability and tissue distribution using radiolabeled this compound (¹⁴C tracing). Compare transcriptomic profiles (RNA-seq) of treated vs. control tissues to identify conserved pathways between in vitro and in vivo systems .

What computational approaches predict this compound’s interactions with plant hormone receptors?

Advanced Research Question
Perform molecular docking (e.g., AutoDock Vina) against auxin-binding protein (ABP1) and gibberellin receptor (GID1) structures (PDB IDs: 1LRZ, 3VHE). Validate predictions with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. Cross-reference results with mutagenesis data to identify critical binding residues. Use cheminformatics tools (e.g., KNIME) to prioritize analogs for synthesis .

How should researchers address gaps in toxicological data for this compound?

Basic Research Question
Follow OECD Guidelines 423 (acute oral toxicity) and 407 (28-day repeated dose) using murine models. Include histopathological analysis of liver and kidney tissues. For environmental toxicity, use Daphnia magna or Lemna minor assays. Cross-validate findings with computational toxicity prediction platforms (e.g., ECOSAR) .

Methodological Best Practices

  • Data Reproducibility : Archive raw datasets in FAIR-compliant repositories (e.g., Zenodo) with detailed metadata .
  • Contradiction Analysis : Apply Popperian falsification principles by designing experiments to explicitly test conflicting hypotheses .
  • Literature Synthesis : Use systematic review frameworks (PRISMA) to mitigate selection bias in meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.